Cas no 2191267-26-0 (2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide)

2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide
- AKOS040705209
- 2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- 2-indol-1-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
- 2191267-26-0
- 2-(1H-indol-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
- F6573-2245
-
- Inchi: 1S/C20H17N5O/c26-19(14-25-11-7-15-4-1-2-6-18(15)25)24-13-17-20(23-10-9-22-17)16-5-3-8-21-12-16/h1-12H,13-14H2,(H,24,26)
- InChI Key: HTKXLGPCMAHBRK-UHFFFAOYSA-N
- SMILES: O=C(CN1C=CC2C=CC=CC1=2)NCC1C(C2C=NC=CC=2)=NC=CN=1
Computed Properties
- Exact Mass: 343.14331018g/mol
- Monoisotopic Mass: 343.14331018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 72.7Ų
2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-2245-1mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-15mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-100mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-30mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-5μmol |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-4mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-2μmol |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-25mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-50mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6573-2245-2mg |
2-(1H-indol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide |
2191267-26-0 | 2mg |
$59.0 | 2023-09-08 |
2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide Related Literature
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Additional information on 2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide
Professional Introduction to 2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide (CAS No. 2191267-26-0)
2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide, a compound with the CAS number 2191267-26-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a 1H-indole moiety combined with a pyrazine and pyridine scaffold creates a versatile platform for further chemical modification and biological evaluation.
The structural composition of this compound is highly intriguing, featuring an amide linkage that connects a N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl} group to the indole ring. This configuration suggests potential interactions with various biological targets, making it a valuable candidate for drug discovery efforts. The indole moiety, known for its role in numerous pharmacologically active compounds, contributes to the molecule's ability to engage with biological receptors and enzymes.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities. Studies have demonstrated that indole-based compounds can exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of atoms in 2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide may enhance its binding affinity to certain therapeutic targets, making it a promising candidate for further investigation.
The pyrazine and pyridine components of the molecule add another layer of complexity, enabling potential interactions with a wide range of biological pathways. Pyrazines are known for their role in various pharmacological applications, including antiviral and anti-inflammatory agents. The incorporation of a pyridine ring further expands the potential biological activities of this compound, suggesting applications in multiple therapeutic areas.
Recent research has highlighted the importance of multifunctional molecules in drug development. Compounds that can interact with multiple targets or pathways may offer synergistic effects, leading to more effective treatments. 2-(1H-indol-1-yl)-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}acetamide fits well within this paradigm, as its structural features allow for interactions with several potential targets.
The synthesis of this compound involves sophisticated organic chemistry techniques, including condensation reactions and functional group transformations. The precise arrangement of the functional groups on the indole, pyrazine, and pyridine moieties is critical for achieving the desired biological properties. Advances in synthetic methodologies have enabled the efficient preparation of such complex molecules, facilitating their exploration in medicinal chemistry.
In vitro studies have begun to uncover the potential biological activities of 2-(1H-indol-1-yl)-N-{3-(pyridin-3-y l)pyrazin -2 -y l m eth y l}acetamide. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. These findings are particularly exciting as they indicate the compound's potential as a lead structure for further drug development.
The combination of computational modeling and high-throughput screening techniques has accelerated the discovery process for new drug candidates. By leveraging these approaches, researchers can rapidly evaluate the binding affinity and selectivity of compounds like 2-(1H-indol -1 -y l)-N-{3-(pyridin -3 -y l)pyrazin -2 -y l m eth y l}acetamide to biological targets. This integrated approach has significantly shortened the timeline from initial discovery to clinical development.
The future prospects for 2-(1H-indol -1 -y l)-N-{3-(pyridin -3 -y l)pyrazin -2 -y l m eth y l}acetamide are promising, with ongoing studies aimed at optimizing its pharmacological properties. Modifications to the structure may enhance its potency, selectivity, and pharmacokinetic profile. Such improvements are crucial for advancing this compound towards clinical applications.
The broader significance of this work lies in its contribution to the development of novel therapeutic agents. As drug resistance becomes an increasingly pressing issue, there is a need for innovative approaches to combat diseases effectively. Compounds like 2-(1H-indol -1 -y l)-N-{3-(pyridin -3 -y l)pyrazin -2 -y l m eth y l}acetamide offer hope by providing new chemical entities with untapped potential.
In conclusion, 2-(1H-indol -1 -y l)-N-{3-(pyridin -3 -y l)pyrazin -2 -y l m eth y l}acetamide (CAS No. 2191267-26-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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